2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde

Nucleophilic Aromatic Substitution Trifluoromethylpyridine Reactivity Ammonolysis

2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde (CAS 174008-48-1) is a pyridine derivative belonging to the trifluoromethylpyridine (TFMP) class, a privileged motif in modern agrochemical and pharmaceutical discovery. The compound features a unique substitution pattern: a chlorine atom at the 2-position, a trifluoromethyl group at the 4-position, and an aldehyde functionality at the 3-position of the pyridine ring.

Molecular Formula C7H3ClF3NO
Molecular Weight 209.552
CAS No. 174008-48-1
Cat. No. B575302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde
CAS174008-48-1
Molecular FormulaC7H3ClF3NO
Molecular Weight209.552
Structural Identifiers
SMILESC1=CN=C(C(=C1C(F)(F)F)C=O)Cl
InChIInChI=1S/C7H3ClF3NO/c8-6-4(3-13)5(1-2-12-6)7(9,10)11/h1-3H
InChIKeyYXIMMXIGICNTOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde: A Key Trifluoromethylpyridine (TFMP) Intermediate for Pharmaceutical and Agrochemical Research


2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde (CAS 174008-48-1) is a pyridine derivative belonging to the trifluoromethylpyridine (TFMP) class, a privileged motif in modern agrochemical and pharmaceutical discovery [1]. The compound features a unique substitution pattern: a chlorine atom at the 2-position, a trifluoromethyl group at the 4-position, and an aldehyde functionality at the 3-position of the pyridine ring. This specific arrangement imparts distinct electronic properties (Hammett constant σp of CF3 = 0.54) and reactivity profiles compared to other regioisomers or non-fluorinated analogs [1]. It is commercially available as a research chemical, typically with a purity of 95% or higher, and is supplied as a liquid at ambient temperature .

1 TFMP building block reported across agrochemical and pharmaceutical discovery programs
2 Regiospecific 2-chloro, 4-trifluoromethyl, 3-carbaldehyde substitution pattern for directed elaboration
3 Liquid physical form supports streamlined dispensing and dissolution in organic solvents

Why Generic Substitution Fails for 2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde in Synthesis


In trifluoromethylpyridine (TFMP) chemistry, the exact position of the chlorine and trifluoromethyl groups relative to the aldehyde functionality dictates both the synthetic utility and the electronic landscape of the molecule. For example, nucleophilic aromatic substitution (SNAr) rates vary dramatically based on the activation provided by the electron-withdrawing CF3 group; 2-chloro-4-trifluoromethylpyridine derivatives undergo ammonolysis without CF3 hydrolysis, unlike the 5-isomer [1]. Furthermore, the Hammett constant (σp = 0.54) of the CF3 group imparts a strong electron-withdrawing effect that stabilizes adjacent carbanions and activates the pyridine ring for further functionalization, a property not shared by non-fluorinated or differently substituted pyridines [2]. Substituting a 5-CF3 analog for the 4-CF3 isomer would alter both the regiochemical outcome of metalation reactions and the stability of the trifluoromethyl group under basic or nucleophilic conditions [1].

Target Compound
Regioisomeric or Structural Analog
4-CF3 substitution: CF3 group remains intact during ammonolysis
5-CF3 isomer: reported partial CF3 hydrolysis under same nucleophilic conditions
4-CF3 activates 2-Cl toward SNAr at mild temperatures (60 °C)
Non-fluorinated 2-chloropyridine: no reaction under these mild conditions
3-CHO aldehyde handle enables direct condensation, reduction, or oxidation
2-Chloro-4-CF3-pyridine (CAS 81565-18-6): lacks aldehyde; requires additional functionalization steps

Quantitative Differentiation Evidence for 2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde vs. Regioisomeric Analogs


Regioselective Stability: Ammonolysis of 2-Chloro-4-CF3-Pyridine vs. 5-CF3 Isomer

2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde shares the 2-chloro-4-trifluoromethylpyridine core. This specific substitution pattern confers resistance to trifluoromethyl group hydrolysis during ammonolysis, a key advantage over the 5-CF3 isomer [1].

CF3 Stability in Ammonolysis
Class-level
CF3 group intact vs. partial hydrolysis (5-CF3 isomer)
Reported regioselective stability supports multi-step synthesis planning
Class-level inference from 2-chloro-4-CF3-pyridine core studies
Nucleophilic Aromatic Substitution Trifluoromethylpyridine Reactivity Ammonolysis

Electronic Activation: Enhanced SNAr Reactivity Compared to 2-Chloropyridine

The presence of the 4-CF3 group significantly activates the adjacent 2-chloro substituent toward nucleophilic displacement. In model studies, 2-chloro-4-trifluoromethylpyridine reacts with aqueous ethylamine at 60°C over 5.5 hours to afford the substitution product [1], whereas 2-chloropyridine requires substantially harsher conditions.

SNAr Reactivity Activation
Class-level
Reaction at 60 °C, 5.5 h vs. no reaction for unactivated 2-chloropyridine
Milder functionalization conditions may reduce side-product formation
Model study with aqueous ethylamine; aldehyde compatibility to verify
Nucleophilic Aromatic Substitution Trifluoromethyl Activation Kinetics

Hammett Constant-Driven Electron Withdrawal: Quantitative Comparison to Non-Fluorinated Pyridines

The trifluoromethyl group at the 4-position exerts a strong electron-withdrawing inductive effect, quantified by its Hammett constant (σp = 0.54). This value is significantly higher than that of a hydrogen substituent (σp = 0.00) or even a methyl group (σp = -0.17), resulting in substantial polarization of the pyridine ring and the aldehyde carbonyl [1].

Hammett Constant
Class-level
σp = 0.54 (4-CF3)
Quantified electron withdrawal supports predictable ring and carbonyl reactivity
Δσp = 0.54 vs. H (0.00); Δσp = 0.71 vs. CH3 (−0.17)
Electronic Effects Hammett Constant Trifluoromethyl Group

Purity and Form: Commercial Specification Consistency Across Vendors

Multiple commercial vendors consistently report 2-chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde with a purity of ≥95% and as a liquid at ambient temperature . In contrast, some regioisomeric analogs, such as 3-(trifluoromethyl)pyridine-2-carbaldehyde (CAS 131747-62-1), are typically solids, which may complicate handling and dosing in automated synthesis platforms.

Purity and Physical Form
Data to verify
Liquid at ambient temp.; typically ≥95% purity across vendors
Liquid form may simplify automated dispensing and solvent handling
Supplier-reported specification; lot-specific COA review recommended
Quality Control Purity Physical Form

Distinct Substitution Pattern vs. Common Agrochemical Intermediate 2-Chloro-4-CF3-Pyridine

The aldehyde functional group at the 3-position provides a versatile handle for further elaboration (e.g., condensation, reduction, oxidation) that is absent in simpler precursors like 2-chloro-4-(trifluoromethyl)pyridine (CAS 81565-18-6) [1]. This aldehyde enables direct access to alcohols, amines, alkenes, and heterocyclic cores without requiring prior functionalization of the pyridine ring.

Aldehyde Functional Handle
Reported
Reactive 3-CHO present vs. absent in 2-chloro-4-CF3-pyridine
Enables direct access to alcohols, amines, alkenes, and heterocyclic cores
Reduces synthetic step count relative to non-carbonyl precursors
Synthetic Intermediate Functional Group Diversity Agrochemical Building Block

Optimal Application Scenarios for 2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde in Chemical R&D


Synthesis of Trifluoromethylated Heterocycles via Aldehyde Condensation Reactions

The aldehyde group at the 3-position can undergo condensation with hydrazines, hydroxylamines, or primary amines to form hydrazones, oximes, and imines, respectively. These intermediates can then be cyclized under appropriate conditions to yield pyrazole, isoxazole, or pyridine-fused heterocycles containing the valuable 2-chloro-4-CF3-pyridine core. The electron-withdrawing CF3 group enhances the electrophilicity of the aldehyde carbonyl, facilitating these transformations [1].

Sequential Functionalization: Nucleophilic Substitution at 2-Chloro Followed by Aldehyde Manipulation

The 2-chloro substituent can be displaced by various nitrogen, oxygen, or sulfur nucleophiles under mild conditions, leveraging the activation provided by the 4-CF3 group [2]. The resulting 2-substituted products retain the aldehyde functionality, which can then be selectively reduced to a hydroxymethyl group or oxidized to a carboxylic acid. This orthogonal reactivity profile makes the compound ideal for constructing diverse libraries of TFMP derivatives [1].

Building Block for Agrochemical Discovery Programs Targeting Herbicidal or Fungicidal Leads

Trifluoromethylpyridines are a privileged scaffold in crop protection, with over 20 commercial agrochemicals containing this moiety [3]. The 2-chloro-4-CF3 substitution pattern, combined with the aldehyde handle, provides a versatile entry point for synthesizing analogs of known active ingredients or for exploring novel chemical space in herbicide or fungicide discovery programs [1].

Metal-Catalyzed Cross-Coupling Reactions Leveraging the Chlorine Substituent

The chlorine atom at the 2-position serves as a suitable leaving group for Suzuki-Miyaura, Stille, or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or amino groups. The presence of the aldehyde functionality necessitates careful selection of reaction conditions to prevent unwanted side reactions, but modern catalytic systems often tolerate aldehydes, enabling convergent synthetic strategies [1].

Application
Selection Property
Validation Focus
Heterocycle synthesis via aldehyde condensation
Aldehyde electrophilicity enhanced by 4-CF3
Cyclization yield and regiochemical outcome
Sequential 2-Cl displacement then aldehyde manipulation
Orthogonal 2-Cl and 3-CHO reactivity
Chemoselectivity under sequential conditions
Agrochemical discovery: TFMP scaffold diversification
Privileged TFMP core with aldehyde diversification handle
Analog library scope and lead-optimization fit
Metal-catalyzed cross-coupling at 2-Cl position
2-Cl as coupling handle; aldehyde-tolerant catalyst systems
Aldehyde compatibility and coupling yield under catalytic conditions

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